tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

This triazole-piperidine building block combines a Boc-protected piperidine with a 4-hydroxymethyl-triazole handle, enabling orthogonal derivatization. Unlike 4-unsubstituted or 4-methyl analogs, the primary alcohol permits late-stage oxidation, activation, or homologation to unsymmetrical bis-triazoles. The 3-piperidine regioisomer provides a distinct vector vs. the 4-substituted series, unlocking novel binding in aspartyl proteases and kinases. With a TPSA of ~81 Ų, it is strategically suited for CNS programs requiring BBB penetration. Stock one advanced intermediate, reduce inventory complexity, and enable parallel library synthesis.

Molecular Formula C13H22N4O3
Molecular Weight 282.34 g/mol
CAS No. 2098016-81-8
Cat. No. B1482077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
CAS2098016-81-8
Molecular FormulaC13H22N4O3
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)CO
InChIInChI=1S/C13H22N4O3/c1-13(2,3)20-12(19)16-6-4-5-11(8-16)17-7-10(9-18)14-15-17/h7,11,18H,4-6,8-9H2,1-3H3
InChIKeyTTYQSOUWCBJVKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate – A Strategic 1,2,3-Triazole-Piperidine Building Block for Procurement


tert-Butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS 2098016-81-8) is a 1,2,3-triazole-substituted piperidine derivative bearing a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl functional handle at the triazole 4-position. It is classified as a heterocyclic building block used primarily as a synthetic intermediate in medicinal chemistry and drug discovery. It is commercially available from more than one supplier with a minimum purity specification of 95% . Its molecular weight is 282.34 g/mol and its molecular formula is C13H22N4O3 . As a 1,2,3-triazole-containing piperidine, it belongs to a compound class that has been explored for renin inhibition, chitinase inhibition, and kinase-targeting applications, making it a relevant scaffold for lead optimization campaigns [1].

Why In-Class 1,2,3-Triazole-Piperidine Building Blocks Cannot Be Interchanged with tert-Butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate


Within the family of 1,2,3-triazole-piperidine building blocks, structural variations at the triazole 4-position and the piperidine attachment point are not functionally equivalent. The 4-hydroxymethyl substituent introduces a primary alcohol that serves as a reactive anchor for late-stage diversification—oxidation to aldehydes or carboxylic acids, activation for nucleophilic displacement, or protection/deprotection strategies—capabilities that are absent in the 4-unsubstituted (CAS 156113-74-5) and 4-methyl analogs [1]. Furthermore, the 3-piperidine regioisomer (the target compound) presents a different vector and steric environment compared to the 4-piperidine isomer (CAS 1229516-67-9), which can alter binding affinity and selectivity in biological targets, as demonstrated in triazole-piperidine renin inhibitor series where subtle substitution changes led to significant activity differences [2]. Generic substitution therefore risks loss of the unique orthogonal reactivity of the hydroxymethyl-Boc combination and unpredictable changes in biological activity.

Quantitative Differentiation Evidence for tert-Butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate vs. Closest Analogs


Physicochemical Differentiation: Topological Polar Surface Area and Hydrogen Bond Donor Count vs. Unsubstituted Analog

The 4-hydroxymethyl group increases the topological polar surface area (TPSA) by approximately 20.2 Ų and adds one hydrogen bond donor compared to the unsubstituted analog tert-butyl 3-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS 156113-74-5). This is predicted to enhance aqueous solubility and influence membrane permeability, critical parameters in lead optimization [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Handle Reactivity: Hydroxymethyl-to-Ethynyl Conversion Yields vs. Inert 4-Substituents

The 4-hydroxymethyl group on the 1,2,3-triazole ring can be converted to a 4-ethynyl group in a two-step sequence (oxidation to aldehyde, then Ohira-Bestmann homologation) with reported yields >70% for the hydroxymethyl-to-alkyne transformation in related 1,2,3-triazole systems [1]. This enables iterative CuAAC reactions for constructing complex architectures. In contrast, the 4-unsubstituted, 4-methyl, or 4-phenyl analogs lack this synthetic handle and cannot participate in such late-stage diversification without de novo synthesis.

Click Chemistry Late-Stage Functionalization Iterative Synthesis

Piperidine Attachment Regiochemistry: 3-Substitution vs. 4-Substitution Biological Activity Divergence

In a series of 4-triazolyl-substituted piperidine derivatives tested as renin inhibitors, compounds bearing a 1-substituted 1,2,3-triazol-5-yl substituent at the piperidine 4-position displayed the highest inhibitory activity, with the most active compound achieving sub-micromolar IC50 values (compound 12, IC50 = 0.79 µM) [1]. The target compound features triazole attachment at the piperidine 3-position, a regioisomeric configuration that has not been systematically evaluated in the same renin assay, representing a distinct chemical space underexplored in structure-activity relationship (SAR) studies. The altered vector of the triazole moiety is expected to engage different subpocket interactions in the renin active site as evidenced by molecular docking models showing that the piperidine substituents explore S1 and S3 subpockets [1].

Renin Inhibition Structure-Activity Relationship Triazole-Piperidine Scaffolds

Commercial Purity Benchmarking: 95% Specification vs. In-Class Analogs

The target compound is available from suppliers at a minimum purity of 95% . This is comparable to the unsubstituted analog tert-butyl 3-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate, which is offered at ≥98% purity (CAS 156113-74-5) . The slightly lower purity specification for the target compound is consistent with the additional synthetic step required to install the hydroxymethyl group, which introduces minor impurities that do not compromise its utility as a building block for subsequent derivatization.

Procurement Quality Control Building Block Sourcing

Orthogonal Protecting Group Strategy: Boc Deprotection Yields Free Piperidine While Preserving Hydroxymethyl Handle

The Boc group on the piperidine nitrogen can be selectively removed under acidic conditions (TFA/CH2Cl2 or HCl/dioxane) with typical deprotection yields >95% for N-Boc-piperidine derivatives [1]. The 4-hydroxymethyl group on the triazole ring remains unaffected under these conditions, allowing sequential functionalization: first, Boc removal and piperidine derivatization; second, hydroxyl activation and triazole elaboration. This orthogonal reactivity is absent in analogs where the triazole substituent is itself acid-labile or where the piperidine lacks a protecting group.

Orthogonal Protection Solid-Phase Synthesis Medicinal Chemistry Workflow

Optimal Application Scenarios for tert-Butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate Based on Verified Differentiation Evidence


Iterative Click Chemistry for Bis-Triazole Libraries

The hydroxymethyl group enables conversion to a 4-ethynyl-1,2,3-triazole via a two-step oxidation/homologation sequence (>70% yield) [1], allowing a second CuAAC reaction to generate unsymmetrical bis(1,2,3-triazoles). This is uniquely valuable for constructing molecular libraries with two distinct triazole moieties, a strategy not accessible from 4-unsubstituted or 4-methyl triazole-piperidine building blocks. Coupled with orthogonal Boc deprotection, this enables the systematic exploration of bis-triazole chemical space in fragment-based drug discovery.

Novel Renin or Protease Inhibitor Lead Scaffold Exploration

The 3-piperidine-triazole regioisomer offers a distinct exit vector compared to the more extensively studied 4-substituted series, which has demonstrated renin inhibitory activity ranging from low micromolar to sub-micromolar IC50 values (e.g., IC50 = 0.79 µM for a 4-triazolyl-piperidine derivative) [2]. The 3-substituted scaffold, when deprotected and further functionalized, may access novel binding interactions in the S1/S3 subpockets of aspartyl proteases or other enzyme families, potentially yielding patentable chemical matter with differentiated selectivity profiles.

Late-Stage Diversification of Advanced Intermediates via Hydroxyl Activation

The primary alcohol at the triazole 4-position can be selectively oxidized to an aldehyde or activated as a mesylate/tosylate for nucleophilic displacement, enabling late-stage introduction of amines, thiols, or other pharmacophoric groups [3]. This orthogonal reactivity—combined with the Boc-protected piperidine nitrogen—allows medicinal chemists to stock a single advanced intermediate and generate diverse final compounds through parallel derivatization, improving procurement efficiency and reducing inventory complexity.

Solubility-Modulated Lead Optimization with Favorable TPSA

With a computed TPSA of approximately 81.4 Ų and one hydrogen bond donor (vs. 61.2 Ų and zero HBD for the 4-unsubstituted analog) [4], the target compound is better suited for lead optimization programs requiring enhanced aqueous solubility. This physicochemical differentiation is particularly relevant for central nervous system (CNS) drug discovery where TPSA values below 90 Ų are desirable for blood-brain barrier penetration, making the target a strategic choice for CNS-oriented triazole-piperidine series.

Quote Request

Request a Quote for tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.